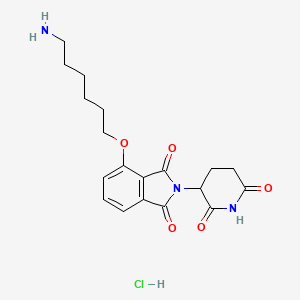
Thalidomide-O-C6-NH2 (hydrochloride)
Overview
Description
Thalidomide 4’-ether-alkylC6-amine is a functionalized cereblon ligand used primarily in PROTAC (Proteolysis Targeting Chimeras) research and development. This compound incorporates an E3 ligase ligand with a C6 alkyl linker, making it ready for conjugation to a target protein ligand . It is known for its high purity (≥95% HPLC) and is used extensively in scientific research due to its unique properties .
Mechanism of Action
Target of Action
Thalidomide-O-C6-NH2 (hydrochloride), also known as 4-((6-aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride or Thalidomide 4’-ether-alkylC6-amine, is a synthesized E3 ligase ligand-linker conjugate . It incorporates the Thalidomide-based cereblon ligand . The primary target of this compound is the E3 ubiquitin ligase .
Mode of Action
The compound interacts with its target, the E3 ubiquitin ligase, to modulate the ubiquitin-proteasome system . This system is crucial for protein degradation within cells . By interacting with the E3 ubiquitin ligase, Thalidomide-O-C6-NH2 (hydrochloride) can influence the degradation of specific proteins .
Biochemical Pathways
Thalidomide-O-C6-NH2 (hydrochloride) affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . By modulating this pathway, the compound can influence cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .
Pharmacokinetics
As a synthesized e3 ligase ligand-linker conjugate, it is expected to have properties that allow it to interact effectively with its target within the cell .
Result of Action
The result of Thalidomide-O-C6-NH2 (hydrochloride)'s action is the modulation of protein degradation within the cell . This can have various effects on cellular processes, potentially influencing cell growth, signal transduction, and responses to stress .
Action Environment
The action of Thalidomide-O-C6-NH2 (hydrochloride) is influenced by the intracellular environment . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s efficacy and stability
Biochemical Analysis
Biochemical Properties
Thalidomide-O-C6-NH2 (hydrochloride) interacts with various enzymes and proteins. It is a ligand for the E3 ubiquitin ligase complex, which plays a crucial role in protein degradation . The compound binds to cereblon (CRBN), a substrate receptor of the E3 ubiquitin ligase complex . This binding alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent degradation of specific target proteins .
Cellular Effects
The effects of Thalidomide-O-C6-NH2 (hydrochloride) on cells are primarily mediated through its interaction with CRBN. By altering the substrate specificity of CRBN, it can lead to the degradation of specific proteins, thereby influencing various cellular processes . For instance, it is used in the PROTAC dTAG-13 to degrade FKBP12 F36V and BET , proteins that play important roles in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Thalidomide-O-C6-NH2 (hydrochloride) involves its binding to CRBN, which alters the substrate specificity of the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of specific target proteins . The exact nature of these interactions and the resulting changes in gene expression depend on the specific target proteins involved.
Metabolic Pathways
Thalidomide-O-C6-NH2 (hydrochloride) is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific target proteins .
Transport and Distribution
The transport and distribution of Thalidomide-O-C6-NH2 (hydrochloride) within cells and tissues are likely to be influenced by its interaction with CRBN and the E3 ubiquitin ligase complex
Subcellular Localization
The subcellular localization of Thalidomide-O-C6-NH2 (hydrochloride) is likely to be influenced by its interaction with CRBN
Preparation Methods
The synthesis of Thalidomide 4’-ether-alkylC6-amine involves several steps, starting with the preparation of the core thalidomide structure. The key synthetic route includes the following steps:
Formation of the Isoindole Core: The synthesis begins with the formation of the isoindole core, which is achieved through a series of cyclization reactions.
Introduction of the Ether Linker: The ether linker is introduced by reacting the isoindole core with an appropriate alkyl halide under basic conditions.
Attachment of the AlkylC6-amine: The final step involves the attachment of the C6 alkyl amine to the ether linker, typically using a nucleophilic substitution reaction.
Industrial production methods for Thalidomide 4’-ether-alkylC6-amine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thalidomide 4’-ether-alkylC6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Thalidomide 4’-ether-alkylC6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and in the development of new chemical reactions.
Biology: In biological research, it serves as a tool for studying protein degradation pathways and the role of cereblon in cellular processes.
Medicine: This compound is crucial in the development of PROTACs, which are being investigated for their potential to target and degrade disease-causing proteins.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Thalidomide 4’-ether-alkylC6-amine is unique due to its specific structure and functional groups. Similar compounds include:
Lenalidomide: Another cereblon ligand used in PROTAC research, known for its enhanced potency and reduced side effects compared to thalidomide.
Pomalidomide: A derivative of thalidomide with improved efficacy in targeting specific proteins for degradation.
Thalidomide 4’-oxyacetamide-alkylC6-amine: Similar in structure but with an oxyacetamide linker instead of an ether linker.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5.ClH/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24;/h5-7,13H,1-4,8-11,20H2,(H,21,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHUBACBCPALHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245697-88-3 | |
| Record name | 4-[(6-aminohexyl)oxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


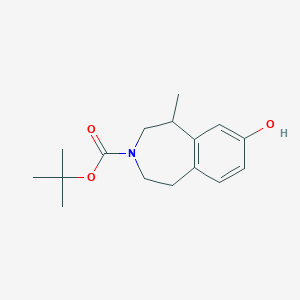
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2421551.png)
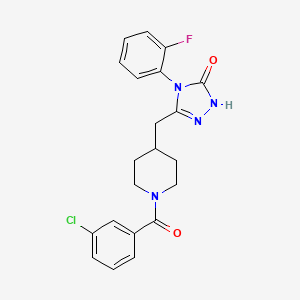
![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421556.png)

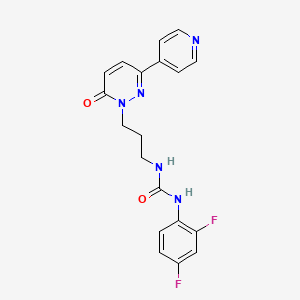
![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421562.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2421563.png)

![Methyl (1R,4aS,5S,6R,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B2421565.png)
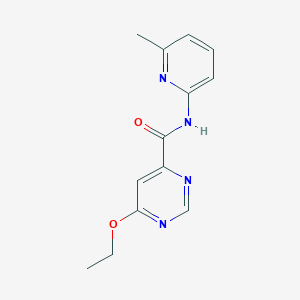

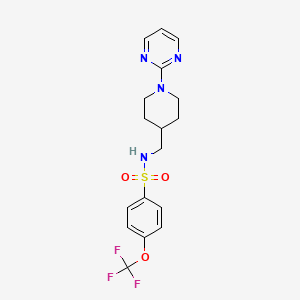
![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2421573.png)
